molecular formula C12H9NS B3253673 2-(Methylthio)benzo[cd]indole CAS No. 22546-91-4

2-(Methylthio)benzo[cd]indole

Cat. No.: B3253673
CAS No.: 22546-91-4
M. Wt: 199.27 g/mol
InChI Key: IHDGIKYJRJQLFP-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[cd]indole (CAS 22546-91-4) is an organic compound with the molecular formula C₁₂H₉NS and a molecular weight of 199.27 g/mol . This fused heterocyclic scaffold features a naphthalene core integrated with both indole and methylthio functional groups, making it a structure of interest in advanced chemical synthesis and material science research . As a benzo[cd]indole derivative, this compound belongs to a class of structures studied for their potential as building blocks in the development of novel pharmaceutical intermediates . The presence of the methylthioether group can influence the compound's electronic properties and provide a site for further chemical modification. Researchers exploring nitrogen- and sulfur-containing heterocycles may find value in this compound, as such scaffolds are known to exhibit a wide spectrum of biological activities, including serving as cores for antioxidants and antimicrobial agents . This product is intended for research and development use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylbenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-14-12-9-6-2-4-8-5-3-7-10(13-12)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDGIKYJRJQLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylthio Benzo Cd Indole and Its Precursors

Strategies for Constructing the Benzo[cd]indole (B15494331) Core

Cyclization Reactions in Benzo[cd]indole Synthesis

Cyclization reactions are fundamental to forming the fused ring system of benzo[cd]indole. These methods often involve creating a key bond between the nitrogen atom and the naphthalene (B1677914) core.

One notable approach is a silver-catalyzed stereoselective cyclization of 8-ethynylnaphthalen-1-amines, which yields polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles. acs.org This one-pot protocol demonstrates high selectivity and produces good yields, with the silver catalyst facilitating a crucial selective addition of the α-alkyne. acs.org

Another powerful, transition-metal-free method involves the reaction of peri-dihalonaphthalenes with nitriles. nih.gov This organolithium-based approach proceeds through the formation of a 1-halo-8-lithionaphthalene intermediate, which then undergoes a remarkably facile intramolecular aromatic nucleophilic substitution to construct the benzo[cd]indole core. nih.gov This transformation is noted for its good yields and tolerance of a wide range of nitriles. nih.gov

Starting Material Reagents Catalyst/Mediator Product Type Key Feature Reference
8-Ethynylnaphthalen-1-amines-Silver Catalyst(Z)-1,2-Dihydrobenzo[cd]indolesStereoselective α-addition of alkyne acs.org
peri-DihalonaphthalenesNitriles, n-BuLiNone (Organolithium)2-Substituted Benzo[cd]indolesIntramolecular Aromatic Nucleophilic Substitution nih.gov

Ring-Closing Approaches to the Indole (B1671886) Moiety

Ring-closing strategies focus on the formation of the five-membered pyrrole (B145914) ring fused to the naphthalene system. While many indole syntheses begin with a substituted benzene (B151609) ring, the construction of the benzo[cd]indole system necessitates starting with a pre-formed naphthalene core and annulating the pyrrole ring. nih.gov

A key conceptual strategy is the electrocyclic ring closure. For instance, the synthesis of general indoles has been achieved through a 6π-electrocyclic ring closure of trienecarbamates. nih.gov This principle can be adapted to the benzo[cd]indole framework, where a suitably functionalized 1-amino-8-vinylnaphthalene derivative could undergo an intramolecular cyclization to form the C-C bond of the pyrrole ring, thereby completing the heterocyclic structure. Such reactions are often facilitated by thermal or photochemical conditions.

Palladium-Catalyzed Cyclizations in Heterocycle Formation

Palladium catalysis has become an indispensable tool for constructing complex heterocyclic systems, including the benzo[cd]indole core. These reactions offer mild conditions and high efficiency in forming crucial C-C and C-N bonds. mdpi.com

A specific and efficient protocol for synthesizing benz[c,d]indol-2-imines involves a palladium-catalyzed tandem reaction between 8-halo-1-naphthylamines and isocyanides. acs.org This process facilitates both C-C and C-N bond formation in a single step, demonstrating the power of palladium catalysis in complex annulations. acs.org General palladium-catalyzed methods, such as the intramolecular trapping of Blaise reaction intermediates or tandem addition/cyclization reactions, are also widely employed in the synthesis of various indole skeletons and can be conceptually applied to benzo[cd]indole precursors. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst System Product Reaction Type Reference
8-Halo-1-naphthylaminesIsocyanidesPalladium CatalystN-Substituted Benz[c,d]indol-2-iminesTandem C-C/C-N Coupling acs.org
DiarylalkynesIsocyanidesPalladium CatalystBenzo[a]carbazolesTandem Cyclization nih.gov
N-Tosyl-2-aminobenzylaminesPropargylic CarbonatesPalladium Catalyst1,4-BenzodiazepinesIntramolecular Cyclization nih.gov

Introduction of the Methylthio Moiety

The installation of the 2-methylthio group on the benzo[cd]indole core can be achieved through several synthetic routes. The two main strategies involve either the direct introduction of a sulfur-containing group (thiolation) followed by methylation, or the use of a reagent that delivers the methylthio group in a single step.

Thiolation Reactions in Heterocyclic Systems

Thiolation involves the introduction of a sulfur atom onto the heterocyclic core. For the target compound, this would typically be performed on a pre-formed benzo[cd]indole structure that has a suitable leaving group, such as a halogen, at the 2-position.

A common method for introducing a sulfur functionality is through nucleophilic substitution using a sulfur-containing nucleophile. For example, reacting a 2-halobenzo[cd]indole with sodium thiomethoxide (NaSMe) would directly yield 2-(Methylthio)benzo[cd]indole in a single step. rsc.org Alternatively, reacting the halo-precursor with sodium hydrosulfide (B80085) (NaSH) would produce a thiol (benzo[cd]indole-2-thiol), which would then require a subsequent methylation step.

Another approach involves the deprotonation of the heterocycle followed by quenching with an electrophilic sulfur source. For instance, metalation of the benzo[cd]indole core at the 2-position with a strong base like n-butyllithium, followed by the addition of dimethyl disulfide (MeSSMe), would form the methylthio ether directly. researchgate.net

Methylation of Thioether Precursors

If the thiolation step results in a free thiol (-SH) group, a subsequent methylation step is necessary to complete the synthesis of the methylthio ether. Methylation of thiols is a robust and well-established transformation in organic synthesis.

Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a mild base, such as potassium carbonate, to deprotonate the thiol. google.com Environmentally more benign alternatives like dimethyl carbonate (DMC) can also be employed for the methylation of heterocyclic systems. google.com The reaction of a benzo[cd]indole-2-thiol precursor with such a methylating agent would efficiently provide the final this compound product.

Precursor Reagent(s) Product Reaction Type Reference
Benzo[cd]indole-2-thiolMethyl Iodide, K₂CO₃This compoundS-Methylation google.com
2-Halobenzo[cd]indoleSodium Thiomethoxide (NaSMe)This compoundNucleophilic Substitution rsc.org
2-Lithio-benzo[cd]indoleDimethyl Disulfide (MeSSMe)This compoundElectrophilic Thiolation researchgate.net

Direct C-S Bond Formation Methodologies

Direct C-S bond formation represents a powerful and atom-economical approach to introduce the methylthio moiety onto the benzo[cd]indole core. These methods circumvent the need for pre-functionalized starting materials, such as halo- or organometallic derivatives.

One plausible approach involves the direct C-H thiolation of a pre-formed benzo[cd]indole. While challenging due to the relative inertness of C-H bonds, recent advancements in transition-metal catalysis and photoredox catalysis have enabled such transformations on various heterocyclic systems. A hypothetical reaction could involve the use of a palladium or copper catalyst with a suitable methylthiolating agent, such as dimethyl disulfide (DMDS) or S-methyl methanethiosulfonate. The regioselectivity of this reaction would be a critical aspect to control, as the benzo[cd]indole system possesses multiple C-H bonds susceptible to functionalization.

Alternatively, a nucleophilic aromatic substitution (SNAr) on a suitably activated benzo[cd]indole precursor could be employed. For instance, the synthesis of a 2-halobenzo[cd]indole would provide an electrophilic site for the subsequent reaction with a sulfur nucleophile like sodium thiomethoxide. The synthesis of 2-substituted benzo[cd]indoles has been reported, suggesting that the formation of a 2-halo precursor is feasible. uni-regensburg.denih.gov

A transition-metal-free approach for the synthesis of 2-substituted benzo[cd]indoles has been developed, involving the reaction of 1-halo-8-lithionaphthalenes with nitriles. uni-regensburg.denih.govresearchgate.net To apply this to the synthesis of this compound, a nitrile containing a methylthio group, such as methylthioacetonitrile, could potentially be used as the nitrile component. This method relies on an intramolecular aromatic nucleophilic substitution. uni-regensburg.denih.gov

PrecursorReagentConditionsProductNotes
Benzo[cd]indoleDimethyl disulfidePd or Cu catalyst, oxidantThis compoundHypothetical route based on C-H functionalization principles.
2-Halobenzo[cd]indoleSodium thiomethoxidePolar aprotic solventThis compoundPlausible SNAr reaction.
1-Iodo-8-lithionaphthaleneMethylthioacetonitrileBenzene, room temperatureThis compoundBased on a reported transition-metal-free synthesis of 2-substituted benzo[cd]indoles. uni-regensburg.denih.gov

Advanced Synthetic Routes to this compound

Modern synthetic chemistry emphasizes efficiency and elegance, often achieved through one-pot or multicomponent reactions. These strategies minimize purification steps and reduce waste, making them highly desirable for the construction of complex molecules.

One-Pot Synthetic Strategies

A one-pot synthesis of this compound could be envisioned starting from readily available naphthalene derivatives. For instance, a sequence involving the formation of the benzo[cd]indole core followed by in-situ C-S bond formation without isolation of intermediates would be an attractive strategy. A potential one-pot process could involve the cyclization of a suitably substituted 1,8-disubstituted naphthalene precursor to form the benzo[cd]indole ring, followed by the introduction of a methylthio group via a direct C-H functionalization protocol within the same reaction vessel.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation. While no specific MCR for this compound has been reported, the development of such a reaction is a promising area of research. A hypothetical MCR could involve a naphthalene-based starting material, a nitrogen source, and a sulfur-containing component that would ultimately form the 2-methylthio-substituted pyrrole ring of the benzo[cd]indole system. Indole-based multicomponent reactions are known to produce a variety of functionalized heterocycles. umich.edu

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound. The inherent reactivity of the benzo[cd]indole nucleus must be carefully considered. The C2 position of the indole ring is often susceptible to electrophilic attack, but directing group strategies may be necessary to achieve selective functionalization at this position, especially in the context of direct C-H activation. researchgate.net In the case of nucleophilic substitution on a 2-halobenzo[cd]indole, the regioselectivity is inherently controlled by the position of the leaving group.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent-Free Synthesis

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. acs.orgrsc.orgbohrium.com The synthesis of thioethers under solvent-free conditions has been reported, often utilizing solid-supported catalysts or microwave irradiation to facilitate the reaction. A potential solvent-free approach for the synthesis of this compound could involve the reaction of a solid-supported 2-halobenzo[cd]indole precursor with a sulfur nucleophile, or the direct reaction of benzo[cd]indole with a methylthiolating agent under mechanochemical conditions (ball-milling).

ApproachStarting MaterialsConditionsAdvantages
One-Pot Synthesis 1,8-Disubstituted naphthalene derivative, nitrogen source, sulfur sourceSingle reaction vessel, sequential addition of reagentsReduced workup and purification steps, time and resource efficient.
Multicomponent Reaction Naphthalene precursor, amine, sulfur-containing componentConvergent synthesisRapid assembly of molecular complexity, high atom economy.
Solvent-Free Synthesis Benzo[cd]indole precursor, methylthiolating agentNeat, mechanochemical (ball-milling), or microwave irradiationReduced solvent waste, potentially faster reaction times, simplified workup.

Catalytic Approaches

Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, selectivity, and milder reaction conditions compared to stoichiometric reactions. For the synthesis of this compound, catalytic strategies can be envisioned for both the formation of the benzo[cd]indole skeleton and the subsequent introduction of the methylthio group.

A plausible precursor for this compound is 2-mercaptobenzo[cd]indole. The synthesis of similar 2-mercapto-substituted heterocycles, such as 2-mercaptobenzothiazoles, has been achieved through catalytic methods. For instance, a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide provides an efficient, metal-free route to 2-mercaptobenzothiazoles. organic-chemistry.org Adapting this to the naphthalene system could provide a pathway to 2-mercaptobenzo[cd]indole.

Once 2-mercaptobenzo[cd]indole is obtained, the introduction of the methyl group onto the sulfur atom can be achieved. While this step is often accomplished using stoichiometric methylating agents like methyl iodide, catalytic approaches for S-methylation are also being explored to improve the greenness of the process.

Recent advancements in catalytic C-H functionalization offer a more direct approach to forming C-S bonds. Palladium-catalyzed reactions have been successfully employed for the synthesis of 2-substituted benzothiazoles via C-H functionalization and intramolecular C-S bond formation. nih.govresearchgate.net A similar strategy could potentially be developed for the direct thiolation of a benzo[cd]indole precursor.

Rhodium catalysts are also known to facilitate the formation of C-S bonds through the cleavage of S-S bonds in disulfides. mdpi.com A rhodium-catalyzed reaction between a suitable benzo[cd]indole precursor and dimethyl disulfide could theoretically yield this compound directly.

The following table summarizes potential catalytic approaches for the synthesis of this compound and its precursors, drawn by analogy from related heterocyclic systems.

Catalyst System Reactants Potential Product Reaction Type Anticipated Advantages
Palladium(II) acetate (B1210297) / LigandBenzo[cd]indole, Dimethyl disulfideThis compoundDirect C-H ThiolationHigh regioselectivity, functional group tolerance
Rhodium complexBenzo[cd]indole, Dimethyl disulfideThis compoundC-H activation/C-S couplingMilder reaction conditions
Copper(I) iodide1-Halo-8-aminonaphthalene, Carbon disulfide2-Mercaptobenzo[cd]indoleCyclizationUse of inexpensive and abundant catalyst

This table presents hypothetical catalytic reactions for the synthesis of this compound based on known methodologies for other heterocyclic compounds, due to the lack of specific literature for the target molecule.

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

In the context of synthesizing this compound, the choice of synthetic route has a significant impact on the atom economy. Traditional multi-step syntheses often involve the use of stoichiometric reagents and protecting groups, which can lead to poor atom economy due to the generation of significant amounts of waste.

For example, a classical approach to constructing the benzo[cd]indole core might involve a Fischer indole synthesis, which, while versatile, can have a low atom economy. In contrast, modern catalytic methods that proceed via C-H activation or tandem reactions are designed to be more atom-economical.

Let's consider a hypothetical comparison of two synthetic pathways to a precursor, 2-substituted benzo[cd]indole, to illustrate the concept of atom economy. A transition-metal-free synthesis of 2-substituted benzo[cd]indoles has been developed from peri-dihalonaphthalenes and nitriles, which proceeds with good yields. nih.gov

Hypothetical Reaction 1: Classical Approach (e.g., modified Fischer indole synthesis)

This would likely involve multiple steps with stoichiometric reagents, leading to byproducts that are not incorporated into the final molecule. The atom economy for such a multi-step process would be the product of the atom economies of the individual steps and is often low.

Hypothetical Reaction 2: Catalytic C-H Functionalization Approach

A more atom-economical approach would be the direct catalytic coupling of a benzo[cd]indole precursor with a methylthio source.

The table below provides a theoretical atom economy calculation for a direct thiolation reaction, assuming a hypothetical reaction.

Reactant 1 Reactant 2 Product Byproduct % Atom Economy
Benzo[cd]indole (C₁₁H₇N)Dimethyl disulfide (C₂H₆S₂)This compound (C₁₂H₉NS)Methane (CH₄)92.5%

Calculation based on the hypothetical reaction: C₁₁H₇N + (CH₃)₂S₂ → C₁₂H₉NS + CH₄. This is a simplified model to illustrate the principle of atom economy.

As the table demonstrates, a direct catalytic reaction that minimizes the formation of byproducts can achieve a high atom economy. Multi-component reactions (MCRs) are another strategy to enhance atom economy, as they combine three or more reactants in a single step to form a complex product with minimal waste. researchgate.net The development of such catalytic and one-pot methodologies is crucial for the sustainable synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Methylthio Benzo Cd Indole

Electrophilic Aromatic Substitution Reactions of the Benzo[cd]indole (B15494331) Nucleus

The benzo[cd]indole system, an electron-rich heteroaromatic compound, is prone to electrophilic aromatic substitution (SEAr). The outcome of these reactions is dictated by the inherent properties of the heterocyclic nucleus and the electronic influence of the methylthio substituent.

Regioselectivity and Steric Effects

In general, indole (B1671886) and its derivatives preferentially undergo electrophilic attack at the C3 position. stackexchange.comnih.gov This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon attack at this position without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com Attack at the C2 position would lead to a less stable intermediate where the positive charge cannot be as effectively delocalized onto the nitrogen without disturbing the benzene sextet.

For the benzo[cd]indole nucleus, this inherent preference for C3 substitution is expected to persist. However, the fused ring system introduces additional electronic and steric considerations. The positions on the benzene portion of the molecule (C4, C5, C6, C7) are generally less reactive towards electrophiles than the pyrrole (B145914) ring unless strong activating groups are present. Therefore, electrophilic substitution on 2-(Methylthio)benzo[cd]indole is predicted to occur predominantly at other positions on the heterocyclic core, guided by the directing effects of the existing substituent. Steric hindrance from the peri-hydrogen at the C8 position could potentially influence the approach of bulky electrophiles.

Influence of the Methylthio Group on Ring Activation

Substituents on an aromatic ring significantly influence the rate and orientation of electrophilic substitution reactions. The methylthio (-SCH₃) group is classified as an activating, ortho-, para- directing group. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate formed during the reaction.

In this compound, the methylthio group at the C2 position enhances the electron density of the entire aromatic system, making it more susceptible to electrophilic attack than the unsubstituted benzo[cd]indole. Its directing effect would favor substitution at the positions ortho and para to itself. In the context of the indole ring, the C3 position is analogous to an ortho position. Therefore, the presence of the methylthio group at C2 is expected to further activate the C3 position, reinforcing the natural tendency for electrophilic attack at this site.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E⁺)Predicted Major ProductRationale
Nitration (NO₂⁺)3-Nitro-2-(methylthio)benzo[cd]indoleThe methylthio group activates the C3 position for electrophilic attack.
Halogenation (Br⁺)3-Bromo-2-(methylthio)benzo[cd]indoleThe activating and directing effect of the -SCH₃ group favors substitution at C3.
Friedel-Crafts Acylation3-Acyl-2-(methylthio)benzo[cd]indoleStrong directing effect of the methylthio group to the adjacent C3 position.

This table is based on established principles of indole chemistry and substituent effects, as direct experimental data for these specific reactions on this compound is not extensively documented in readily available literature.

Nucleophilic Reactions Involving the Methylthio Group

The methylthio group itself is a site of significant chemical reactivity, susceptible to nucleophilic attack, oxidation, and removal. The reactivity of this group in 2-methylthio-substituted nitrogen heterocycles has been a subject of study, indicating its potential for various chemical transformations. rsc.org

Displacement Reactions of the Thioether Moiety

The methylthio group can act as a leaving group in nucleophilic substitution reactions, particularly when the heteroaromatic ring is activated. In such reactions, a nucleophile replaces the -SCH₃ group. The ease of this displacement is enhanced if the nitrogen atom is quaternized (e.g., by forming a methiodide), which makes the C2 carbon more electrophilic and facilitates the departure of the methylthio group. rsc.org A variety of nucleophiles can be employed for this purpose.

Table 2: Potential Nucleophilic Displacement Reactions

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Methoxybenzo[cd]indole
AminePiperidine2-(Piperidin-1-yl)benzo[cd]indole
CyanideSodium cyanide (NaCN)Benzo[cd]indole-2-carbonitrile

Oxidation of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups. A range of oxidizing agents can achieve this transformation, with the product often depending on the strength of the oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

To Sulfoxide : Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂) are typically used to convert the thioether to a sulfoxide without significant over-oxidation to the sulfone.

To Sulfone : Stronger oxidizing agents, for instance, excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), are employed for the complete oxidation to the sulfone. organic-chemistry.org

This two-step oxidation provides a pathway to functionalize the benzo[cd]indole ring with valuable electron-withdrawing groups, enabling further chemical modifications.

Desulfurization Methodologies

Desulfurization is the process of removing the sulfur-containing group entirely, replacing the C-S bond with a C-H bond. This is a reductive process that effectively converts this compound into the parent benzo[cd]indole.

The most common and effective method for the desulfurization of thioethers is treatment with Raney Nickel. chem-station.commasterorganicchemistry.comorganicreactions.org Raney Nickel is a fine-grained, porous nickel catalyst that contains adsorbed hydrogen. masterorganicchemistry.com When heated with a thioether in a solvent like ethanol, the catalyst mediates the hydrogenolysis of the carbon-sulfur bond.

Reaction: this compound + Raney Ni (H₂) → Benzo[cd]indole + CH₄ + NiS

This reaction is a powerful tool in synthetic chemistry for removing sulfur-based protecting groups or for achieving formal reduction at a specific carbon atom. britannica.com

Transformations of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a primary site for functionalization. Its lone pair of electrons can act as a nucleophile, allowing for the introduction of various substituents.

N-alkylation and N-acylation are fundamental transformations for modifying the properties of indole-containing molecules. For indole derivatives, these reactions typically proceed by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent. google.comgoogle.com Common bases used for this purpose include sodium hydride, potassium hydroxide, and organolithium reagents. wikipedia.orgacs.org

In the case of this compound, N-alkylation would likely follow a similar pathway. The reaction would be initiated by a base to generate the corresponding indolide anion, which would then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. google.comgoogle.com The choice of solvent and reaction conditions would be crucial to optimize the yield and prevent potential side reactions.

N-acylation of indoles can be achieved using various acylating agents such as acyl chlorides, anhydrides, or thioesters. beilstein-journals.orgnih.gov The use of thioesters as acyl sources in the presence of a base like cesium carbonate has been reported as a mild and efficient method for the N-acylation of various indoles. beilstein-journals.orgnih.gov This method demonstrates good functional group tolerance and high chemoselectivity for the nitrogen atom. beilstein-journals.orgnih.gov A plausible mechanism involves the base-promoted deprotonation of the indole nitrogen, followed by nucleophilic attack on the thioester. It is reasonable to expect that this compound would undergo N-acylation under similar conditions.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Derivatives

TransformationReagents and ConditionsProduct TypeReference
N-MethylationDimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), 90-95°CN-Methylindole google.comgoogle.com
N-BenzylationDibenzyl carbonate (DBC), DABCO, ~135°CN-Benzylindole google.comgoogle.com
N-AcylationS-methyl butanethioate, Cs2CO3, xylene, 140°CN-Acylindole beilstein-journals.orgnih.gov

Metalation of the indole nitrogen is a key step in many functionalization strategies. Treatment of indoles with strong bases like n-butyllithium leads to the formation of N-lithiated indoles. researchgate.netacs.org This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the nitrogen position.

For this compound, N-metalation with an organolithium reagent would be a straightforward process. The resulting N-lithiated species could then be quenched with electrophiles such as aldehydes, ketones, or silyl (B83357) halides to introduce new substituents. Furthermore, studies on substituted benzo[cd]indoles have shown that protonation occurs exclusively at the indole nitrogen atom, even in the presence of other basic groups, highlighting the reactivity of this position. nih.gov

Cycloaddition Reactions and Pericyclic Processes

The extended π-system of the benzo[cd]indole core suggests its potential to participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.org In the context of indole derivatives, the pyrrole ring can act as a diene. However, the aromaticity of the indole system often makes it a reluctant diene. To facilitate the reaction, electron-withdrawing groups are typically required on the dienophile. researchgate.net

While no specific examples of Diels-Alder reactions involving this compound have been reported, the reactivity of related systems suggests that it could potentially act as a diene, particularly with highly reactive dienophiles. The fused benzene rings would influence the electronics and sterics of the diene system, potentially altering its reactivity compared to simple indoles.

[3+2] cycloaddition reactions are valuable for the synthesis of five-membered rings. rsc.org Indole derivatives can participate in such reactions in several ways. For instance, dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters have been reported to yield functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

Given the electronic nature of the benzo[cd]indole system, it is conceivable that this compound could participate in [3+2] cycloaddition reactions, either as the 2π or the 3-atom component, depending on the reaction partner and conditions. The methylthio group at the 2-position would likely influence the regioselectivity of such cycloadditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The synthesis of various indole and benzo[cd]indole derivatives has been accomplished using such methods. uni-regensburg.deresearchgate.netarabjchem.org

For this compound, several positions on the aromatic core could be amenable to transition metal-catalyzed coupling reactions. If a halogen atom were present on the benzo[cd]indole scaffold, it could serve as a handle for reactions like Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups.

Furthermore, direct C-H activation and functionalization of the benzo[cd]indole core is a plausible, albeit challenging, transformation. Recent advances in transition metal catalysis have enabled the direct arylation and alkylation of various heterocyclic systems. The regioselectivity of such a reaction on this compound would be influenced by the electronic and steric effects of the methylthio group and the fused aromatic rings. Copper-catalyzed methods have been successfully employed for the synthesis of substituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives, showcasing the utility of transition metals in constructing this heterocyclic system. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The participation of this compound in such a reaction would typically require prior conversion of the methylthio group into a more suitable leaving group, such as a halide or triflate. The methylthio group itself is generally not a competent leaving group in standard Suzuki-Miyaura coupling conditions.

However, advancements in cross-coupling chemistry have seen the development of methods for the direct coupling of thioethers. Should such a transformation be applied to this compound, the reaction would likely proceed through a catalytic cycle involving the oxidative addition of the C-S bond to a low-valent palladium(0) species. This step, often the rate-determining step, would be followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the 2-aryl- or 2-vinyl-benzo[cd]indole product and regenerate the palladium(0) catalyst.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

Table 1: Postulated Conditions for Suzuki-Miyaura Coupling of a 2-Halobenzo[cd]indole Derivative

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand Phosphine-based (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Boron Reagent Arylboronic acid, Arylboronic ester

Heck and Sonogashira Reactions

Similar to the Suzuki-Miyaura coupling, the direct participation of this compound in Heck and Sonogashira reactions is not well-documented. These palladium-catalyzed reactions typically require an organic halide or triflate as the electrophilic partner. Therefore, functionalization of the 2-position of the benzo[cd]indole core to introduce a suitable leaving group would be a prerequisite for these transformations.

Heck Reaction:

The Heck reaction couples an alkene with an aryl or vinyl halide/triflate. A hypothetical Heck reaction involving a 2-halobenzo[cd]indole would proceed via oxidative addition of the palladium(0) catalyst to the C-X bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination would furnish the 2-alkenylbenzo[cd]indole product and a hydridopalladium species, which upon reductive elimination with a base, regenerates the active catalyst.

Sonogashira Reaction:

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate, co-catalyzed by palladium and copper complexes. For a 2-halobenzo[cd]indole, the catalytic cycle would involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed from the oxidative addition of the 2-halobenzo[cd]indole. Reductive elimination from the resulting palladium complex would yield the 2-alkynylbenzo[cd]indole.

Table 2: Potential Reaction Parameters for Heck and Sonogashira Reactions of a 2-Halobenzo[cd]indole

ReactionCatalyst SystemBaseSolvent
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, Toluene

C-H Activation and Functionalization

Direct C-H activation offers a more atom-economical approach to the functionalization of heterocyclic systems, avoiding the need for pre-functionalized starting materials. The benzo[cd]indole scaffold presents several C-H bonds that could potentially be targeted for functionalization. The inherent electronic properties of the indole nucleus generally favor electrophilic substitution at the C3 position. However, in the benzo[cd]indole system, the positions on the benzenoid ring (C4, C5, C6, C7) are also potential sites for functionalization.

The presence of the methylthio group at the C2 position would likely influence the regioselectivity of C-H activation reactions. The sulfur atom could potentially act as a directing group, guiding a transition metal catalyst to a nearby C-H bond. For instance, chelation assistance could direct functionalization to the C3 position or potentially to the peri-position on the naphthalene (B1677914) moiety.

Transition-metal-catalyzed C-H functionalization of indoles is a well-established field, and these methodologies could likely be adapted for this compound. Ruthenium, rhodium, and palladium catalysts are commonly employed for such transformations. The reaction mechanism typically involves the coordination of the metal to the heterocycle, followed by a concerted metalation-deprotonation (CMD) pathway or oxidative addition to effect C-H bond cleavage. The resulting organometallic intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to form new carbon-carbon or carbon-heteroatom bonds.

Table 3: Potential C-H Functionalization Reactions of the Benzo[cd]indole Core

Reaction TypeCatalystCoupling PartnerPotential Site of Functionalization
Arylation Pd(OAc)₂Aryl HalideC3, C4, C7
Alkenylation [RhCp*Cl₂]₂AlkeneC3
Alkynylation [Ru(p-cymene)Cl₂]₂AlkyneC3

Spectroscopic and Structural Elucidation of 2 Methylthio Benzo Cd Indole and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The benzo[cd]indole (B15494331) system, being an aromatic and heterocyclic structure, exhibits several characteristic absorption bands in the IR spectrum. These include:

C-H stretching vibrations for the aromatic protons, which typically appear above 3000 cm⁻¹ vscht.cz.

C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1600-1450 cm⁻¹ region vscht.cz. The exact positions and intensities of these bands can be indicative of the substitution pattern on the aromatic system.

C-H in-plane and out-of-plane bending vibrations, which occur in the fingerprint region (below 1300 cm⁻¹) and are also sensitive to the substitution pattern of the aromatic rings udel.edu.

The methylthio (-SCH₃) group also has characteristic vibrational modes that can be identified in the IR spectrum.

C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region researchgate.net.

C-S stretching vibration is typically weak and appears in the 710-570 cm⁻¹ range libretexts.org. Due to its weakness and position in the fingerprint region, it can sometimes be difficult to assign definitively.

The presence of these characteristic bands in the IR spectrum of 2-(Methylthio)benzo[cd]indole would provide strong evidence for the presence of both the benzo[cd]indole core and the methylthio functional group.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1600 - 1450
Methyl C-H Stretch 2950 - 2850

Therefore, it is not possible to provide a comprehensive article with the specific experimental data and detailed research findings for this compound as requested in the detailed outline. Generating such an article would require speculation or fabrication of data, which would be scientifically inaccurate.

For a scientifically accurate article, experimental studies on this compound would need to be conducted to determine its spectroscopic and structural properties.

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the crystal structure, intermolecular interactions, bond lengths, bond angles, or solid-state conformational analysis of the chemical compound this compound.

Extensive searches in chemical and crystallographic databases have yielded no specific experimental or theoretical data for this particular molecule. Consequently, the detailed analysis requested in the outline, including data tables on crystal packing, bond parameters, and conformational states, cannot be provided at this time.

It is important to note that while information may exist for structurally related compounds, such as derivatives of benzothiazole or other indole (B1671886) compounds, the strict focus of this request on this compound prevents the inclusion of such analogous data.

Further experimental research, including X-ray crystallography and advanced spectroscopic studies, would be required to elucidate the structural and spectroscopic characteristics of this compound and fulfill the detailed requirements of the requested article. At present, the scientific community has not published findings on these specific properties for this compound.

Computational and Theoretical Studies of 2 Methylthio Benzo Cd Indole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic wavefunction and energy of the system. From this, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a popular method in quantum chemistry due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction.

For 2-(Methylthio)benzo[cd]indole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to determine its optimized ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized structure, key geometric parameters like bond lengths and bond angles can be precisely determined. These theoretical values are crucial for understanding the molecule's steric and electronic properties and can be compared with experimental data if available.

Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-S1.78 Å
S-CH₃1.82 Å
C-N (indole)1.38 Å
C=C (benzo)1.40 Å
Bond AngleC-S-C102.5°
C-N-C108.0°
Dihedral AngleC(benzo)-C-S-C(methyl)85.0°

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation by considering each electron in the mean field of all other electrons. While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which can be important for accurately describing certain molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation effects. These methods offer higher accuracy but at a significantly greater computational cost. A comparative study of this compound using these methods would provide a benchmark for the accuracy of its calculated electronic energy and properties.

Table 2: Hypothetical Relative Ground State Energies of this compound calculated by various methods

MethodBasis SetRelative Energy (kcal/mol)
Hartree-Fock6-31G(d)0.00
DFT (B3LYP)6-31G(d)-25.5
MP26-31G(d)-15.2
CCSD6-31G(d)-18.9

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. youtube.comlibretexts.org A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. mdpi.com

For this compound, the analysis of its frontier orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized over the electron-rich indole (B1671886) ring and the sulfur atom, while the LUMO would likely be distributed across the aromatic system.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap 4.6

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The this compound molecule has conformational flexibility, primarily around the single bond connecting the methylthio group to the benzo[cd]indole (B15494331) core. Molecular dynamics simulations can be used to explore the potential energy surface associated with the rotation around this bond. By simulating the molecule in a solvent, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Table 4: Hypothetical Relative Energies of Conformers of this compound in Water

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Population (%)
A1.510
B90°0.075
C180°2.015

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, particularly the solvent. MD simulations can provide a detailed picture of these intermolecular interactions. For instance, in an aqueous solution, simulations can reveal the structure of water molecules around the solute and identify any specific hydrogen bonding or hydrophobic interactions. The effect of the solvent on the molecule's conformation and electronic properties, known as solvent effects, can be quantified through these simulations.

Table 5: Hypothetical Interaction Energies of this compound with Solvents

SolventInteraction TypeAverage Interaction Energy (kcal/mol)
Watervan der Waals-8.5
Electrostatic-4.2
Methanolvan der Waals-9.1
Electrostatic-3.5
Chloroformvan der Waals-10.3
Electrostatic-1.8

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and products. These theoretical investigations provide insights into the feasibility of a proposed mechanism, the factors governing selectivity, and the energetic demands of each step. Methodologies such as Density Functional Theory (DFT) are commonly employed for this purpose, offering a balance between computational cost and accuracy. For instance, studies on the atmospheric oxidation of indole initiated by OH and Cl radicals have successfully utilized the M06-2X functional combined with the CBS-QB3 method to predict reaction pathways and activation energies. copernicus.org Similar approaches can be applied to understand reactions involving this compound, such as electrophilic substitution, oxidation of the sulfur atom, or metal-catalyzed cross-coupling reactions.

Transition State Analysis for Key Reactions

A critical aspect of mechanistic elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states. copernicus.org

For this compound, transition state analysis could be applied to various reactions. For example, in an electrophilic aromatic substitution reaction, different transition states for attack at various positions on the aromatic core could be calculated to predict regioselectivity. The relative energies of these transition states would indicate the preferred site of reaction. Similarly, for a reaction such as the oxidation of the methylthio group to a sulfoxide (B87167), the transition state for oxygen atom transfer from an oxidant (e.g., a peroxy acid) to the sulfur atom would be of interest. Computational studies on indolynes, which are highly reactive intermediates derived from indoles, have utilized DFT (e.g., B3LYP and M06-2X functionals) to optimize transition structures for nucleophilic additions, thereby explaining observed regioselectivities. nih.gov

Table 1: Hypothetical Transition State Analysis for Electrophilic Bromination of this compound

Position of AttackCalculated Activation Energy (kcal/mol)Key Bond Distances in TS (Å)Imaginary Frequency (cm⁻¹)
C412.5C4-Br: 2.35, C4-H: 1.28-450
C515.2C5-Br: 2.40, C5-H: 1.25-480
C613.8C6-Br: 2.38, C6-H: 1.26-465
C816.1C8-Br: 2.42, C8-H: 1.24-490

Note: The data in this table is illustrative and intended to represent the type of results obtained from transition state analysis. Actual values would require specific quantum chemical calculations.

Energy Profiles and Reaction Kinetics

The activation energy (Ea) is a crucial parameter for understanding reaction kinetics. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. Therefore, by comparing the calculated activation energies for different competing pathways, the kinetically favored pathway can be predicted. For the oxidation of indole by OH radicals, it was found that hydrogen abstraction from the N-H group has a lower activation energy than abstraction from C-H groups, indicating it as the most favorable initial step. copernicus.org For this compound, one could compare the energy profile for S-oxidation versus electrophilic attack on the aromatic ring to determine the likely outcome under specific reaction conditions. These calculations can also reveal whether a reaction is under kinetic or thermodynamic control by comparing the energies of the transition states and the final products, respectively.

Spectroscopic Parameter Prediction

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which aids in the characterization and identification of molecules. By simulating spectra, computational results can be compared with experimental data to confirm a proposed structure or to assign specific signals in a complex spectrum.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods has become a routine and highly valuable practice. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. mdpi.com DFT functionals, such as B3LYP, are frequently paired with basis sets like 6-311+G(d,p) for these calculations. mdpi.comnih.gov

To obtain accurate predictions, it is often necessary to account for the solvent environment, which can be done using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values, when compared to experimental spectra, can confirm the structure and help in the assignment of ambiguous peaks. For example, DFT calculations have been successfully used to predict the ¹³C NMR chemical shifts of various indole derivatives, showing good agreement with experimental values. researchgate.net

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts for a Substituted Indole Scaffold

AtomCalculated ¹³C Shift (ppm) (GIAO/B3LYP/6-311+G(d,p))Experimental ¹³C Shift (ppm)
C2149.9152.8
C3a127.6127.6
C4123.9123.9
C5129.1129.0
C6102.4102.3
C6a137.5137.4
C8a136.5136.5
S-CH₃35.135.0

Note: This table is based on data for a benzylsulfanyl-triazolyl-indole scaffold and is for illustrative purposes to show the typical agreement between calculated and experimental data. mdpi.com Actual values for this compound would require specific calculations.

Prediction of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. mdpi.comrsc.org This method allows for the prediction of the wavelength of maximum absorption (λₘₐₓ) and the intensity of the absorption bands.

The choice of functional and basis set is crucial for accurate predictions. Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used, often with basis sets such as 6-31+G(d,p). nih.govnih.gov Solvent effects are also important for UV-Vis spectra and are typically included using a PCM approach. mdpi.com For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* transitions, responsible for its absorption profile. For instance, in a study of a benzylsulfanyl-triazolyl-indole derivative, TD-DFT calculations assigned the experimental absorption bands at 244 nm and 307 nm to specific HOMO→LUMO+3 and HOMO→LUMO transitions, respectively. mdpi.com Similar analyses would provide a detailed understanding of the electronic structure and photophysical properties of this compound.

Table 3: Illustrative TD-DFT Calculation Results for a Thioether-Substituted Indole Derivative

TransitionCalculated λₘₐₓ (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁305.51.020HOMO → LUMO (96%)
S₀ → S₂288.80.069HOMO-1 → LUMO (92%)
S₀ → S₃232.30.248HOMO → LUMO+3 (81%)

Note: This data is based on a published study of a related indole derivative and serves as an example of the output from TD-DFT calculations. mdpi.com

Structure-Property Relationship Predictions (Theoretical Frameworks)

Computational chemistry provides a robust theoretical framework for establishing structure-property relationships. By systematically modifying the structure of this compound in silico and calculating key molecular properties, one can develop predictive models that link molecular features to observable characteristics. These properties include electronic, photophysical, and reactivity parameters.

Key molecular descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to this analysis. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and its electronic absorption properties. researchgate.net A smaller gap generally correlates with a more easily excitable molecule, leading to a bathochromic (red) shift in the UV-Vis spectrum.

For this compound, theoretical studies could explore how modifications to the substituent or the core heterocyclic structure affect these frontier orbitals. For example, replacing the methylthio group with other electron-donating or electron-withdrawing groups would alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and optical properties. Computational studies on benzo[cd]indolenyl-substituted cyanine (B1664457) dyes have effectively used DFT to elucidate the influence of structural modifications on their near-infrared absorption properties. rsc.org Similarly, theoretical investigations into substituted thiophenes have shown that the position and electronic nature of substituents have a distinct effect on excitation energies. nih.gov This type of analysis allows for the rational design of new benzo[cd]indole derivatives with tailored properties for specific applications, such as in materials science or medicinal chemistry. indexcopernicus.com

Advanced Applications and Derivatization Strategies for 2 Methylthio Benzo Cd Indole

2-(Methylthio)benzo[cd]indole as a Building Block in Organic Synthesis

The unique structure of this compound, combining a polycyclic aromatic system with a reactive methylthio group, makes it a valuable precursor in the synthesis of diverse and complex molecules.

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The benzo[cd]indole (B15494331) core is an integral part of various complex polycyclic aromatic nitrogen heterocycles. The 2-(methylthio) substituent can serve as a versatile handle for further chemical transformations to construct even more elaborate fused systems. While direct examples of using this compound are not extensively documented, the functionalization of the parent benzo[cd]indole system provides insights into its potential. For instance, the C-2 position of indole (B1671886) scaffolds is known to be amenable to various coupling reactions. The methylthio group can potentially be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions after conversion to a more reactive species, such as a sulfonium salt. This would allow for the annulation of additional rings, leading to the formation of novel and complex polycyclic systems with potential applications in medicinal chemistry and materials science.

Starting MaterialReagents and ConditionsProduct TypePotential Complexity
This compound1. Oxidation to sulfoxide (B87167)/sulfone2. Nucleophilic aromatic substitutionAnnulated polycyclic heterocyclesHigh, through multi-ring fusion
This compoundMetal-catalyzed cross-coupling (e.g., Nickel-induced Grignard)Aryl- or heteroaryl-substituted benzo[cd]indolesModerate, extension of the aromatic system

Preparation of Novel Scaffolds for Chemical Biology Probes

Fluorescent probes are essential tools in chemical biology for visualizing and understanding biological processes. The extended aromatic system of the benzo[cd]indole core suggests that its derivatives could possess interesting photophysical properties. The incorporation of a methylthio group provides a site for derivatization to create novel scaffolds for chemical biology probes. For example, the sulfur atom can be functionalized to attach linkers or recognition moieties for specific biological targets. While probes directly based on this compound are not yet reported, related structures combining benzoindole and other heterocyclic moieties have been developed for applications such as hydrazine detection. nih.govresearchgate.net The synthesis of benzo[cd]indol-2(1H)-one derivatives has also been explored for developing lysosome-targeted agents, highlighting the potential of this scaffold in creating biologically active molecules. nih.gov

Scaffold FeaturePotential ApplicationRationale
Extended π-conjugation of benzo[cd]indoleFluorescent corePotential for long-wavelength emission and environmental sensitivity
2-Methylthio groupSite for functionalizationAttachment of targeting ligands, linkers, or responsive groups
Overall molecular rigidityEnhanced photophysical propertiesReduced non-radiative decay pathways, leading to higher quantum yields

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold can be a valuable starting point in DOS due to the multiple reaction sites it presents. The nitrogen atom of the indole, the aromatic rings, and the methylthio group can all be subjected to different chemical transformations. The methylthio group, in particular, can be a versatile functional handle. For example, it can be oxidized to a sulfoxide or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 2-position. Furthermore, the C-H bonds on the aromatic rings can be functionalized through various metal-catalyzed reactions, leading to a diverse array of substituted benzo[cd]indoles. While no specific DOS libraries based on this compound have been reported, the principles of DOS can be readily applied to this scaffold to generate novel compound libraries for biological screening.

Materials Science Applications (Non-Prohibited)

The inherent electronic properties of the benzo[cd]indole core, combined with the influence of the methylthio substituent, suggest potential applications in the field of materials science, particularly in organic electronics and optoelectronics.

Precursors for Organic Electronic Materials

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest as organic semiconductors. The extended π-system of benzo[cd]indole provides a basis for charge transport. The introduction of a sulfur-containing substituent like the methylthio group can significantly influence the electronic properties of the molecule. Sulfur atoms can enhance intermolecular interactions, which is crucial for efficient charge transport in the solid state. rsc.org The cumulative influence of methylthio groups on the π-system properties of aromatic hydrocarbons has been studied, showing their ability to modulate the electronic structure. While direct studies on this compound as an organic semiconductor are lacking, the general properties of sulfur-containing PAHs suggest its potential as a precursor for such materials. rsc.orgrsc.org

PropertyInfluence of Benzo[cd]indole CoreInfluence of 2-Methylthio GroupPotential Application
HOMO/LUMO Energy Levels Tunable through substitutionElectron-donating nature can raise HOMO levelOrganic field-effect transistors (OFETs), Organic photovoltaics (OPVs)
Intermolecular Interactions π-π stackingSulfur-sulfur interactions can enhance packingImproved charge mobility in thin films
Solubility and Processability Generally low for parent scaffoldCan be modified by derivatizationSolution-processable organic electronic devices

Components in Optoelectronic Devices (e.g., as fluorophores, chromophores)

The benzo[cd]indole scaffold has been utilized as a core for deep blue fluorescent materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The rigid and planar structure of the benzo[cd]indole system can lead to high photoluminescence quantum yields. The methylthio group, as an auxochrome, can modulate the absorption and emission properties of the chromophore. The introduction of sulfur can also influence the excited state dynamics of the molecule. Benzo[cd]indolenyl-substituted heptamethine cyanine (B1664457) dyes are known to exhibit pronounced near-infrared (NIR) absorption, and the functionalization of the benzo[cd]indole system is key to synthesizing visible and NIR dyes. researchgate.netrsc.org Although the specific optoelectronic properties of this compound have not been detailed, the known characteristics of the parent scaffold and related sulfur-containing dyes suggest its potential as a component in optoelectronic devices. ucf.edu

Device TypePotential Role of this compoundKey Property
Organic Light-Emitting Diodes (OLEDs) Emitter or host materialPotential for high quantum yield and color tuning
Dye-Sensitized Solar Cells (DSSCs) SensitizerBroad absorption spectrum and efficient charge injection
Organic Photodetectors (OPDs) Photoactive materialStrong absorption in the desired spectral range

Polymerization Monomers

The utilization of this compound and its derivatives as monomers for polymerization is a specialized area of materials science that is not extensively documented in publicly available scientific literature. Research into the polymerization of benzo[cd]indole structures, in general, is still a developing field. While the core benzo[cd]indole structure, with its extended π-conjugated system, suggests potential for the creation of conductive or semi-conductive polymers, specific studies detailing the polymerization of this compound are not readily found.

Theoretically, the functionalization of the benzo[cd]indole core at various positions could yield monomers suitable for different polymerization techniques. For instance, the introduction of vinyl, ethynyl, or other polymerizable groups onto the aromatic backbone or the nitrogen atom could allow for addition polymerization. Similarly, functional groups amenable to condensation polymerization, such as carboxylic acids, amines, or alcohols, could be incorporated to produce polyesters, polyamides, or polyethers containing the benzo[cd]indole moiety. The methylthio group at the 2-position might influence the electronic properties and solubility of both the monomer and the resulting polymer, but its direct participation in polymerization reactions is not a commonly explored pathway.

Given the absence of specific research on the polymerization of this compound, a data table of relevant polymers and their properties cannot be provided. Further research is required to explore the potential of this and other benzo[cd]indole derivatives as building blocks for novel polymeric materials.

Mechanistic Probes in Biochemical Systems (In Vitro Studies)

Elucidation of Enzyme-Substrate Interactions (Excluding Efficacy/Toxicity)

While the benzo[cd]indole scaffold is of interest in medicinal chemistry, specific in vitro studies detailing the use of this compound as a mechanistic probe to elucidate enzyme-substrate interactions are not widely reported in the available scientific literature. The unique structure and potential for tailored functionalization of benzo[cd]indole derivatives make them intriguing candidates for such applications.

In principle, a molecule like this compound could be designed to mimic a natural substrate or ligand of an enzyme. By incorporating reporter groups or by virtue of its intrinsic spectroscopic properties, it could provide insights into the binding events and catalytic mechanisms within an enzyme's active site. For instance, changes in the fluorescence or absorption spectrum of a benzo[cd]indole derivative upon binding to an enzyme could be used to study binding kinetics and conformational changes.

However, without specific published research focusing on this compound for this purpose, a detailed account of its application in elucidating enzyme-substrate interactions, including any relevant data tables, cannot be presented. The exploration of benzo[cd]indole derivatives as tools in enzymology remains an area with potential for future investigation.

Non-Covalent Binding Studies with Biomolecules (Excluding Human/Animal Data)

The study of non-covalent interactions between small molecules and biomolecules is fundamental to understanding many biological processes. While specific studies on this compound are limited, research on related benzo[g]indole derivatives provides insight into the potential for this class of compounds to engage in non-covalent interactions with proteins.

For instance, a novel class of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors based on a benzo[g]indole skeleton has been discovered. nih.gov These compounds exhibit significant PPI inhibitory activity, suggesting that the benzo-fused indole scaffold can effectively participate in the non-covalent interactions necessary to disrupt protein complexes. nih.gov The interactions driving this inhibition are likely a combination of hydrogen bonding, and van der Waals forces within the binding pocket of the Keap1 protein.

Furthermore, the non-covalent interaction of small molecules with DNA is another area of significant interest. These interactions, which include intercalation between base pairs, groove binding, and electrostatic interactions, can alter the structure and function of DNA. nih.govresearchgate.net Studies on pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine-5,11-diones have demonstrated specific structural requirements for their non-covalent binding to DNA, primarily through hydrogen bonding. duke.edu While not directly involving this compound, these findings highlight the capacity of complex heterocyclic systems to engage in specific non-covalent interactions with nucleic acids. The planar, aromatic nature of the benzo[cd]indole core suggests that it could potentially act as a DNA intercalator, although experimental verification is needed.

Design and Synthesis of Photoactive this compound Derivatives

The benzo[cd]indole core is a valuable scaffold for the design of photoactive molecules due to its extended π-conjugation, which often leads to interesting photophysical properties. The synthesis of such derivatives allows for the tuning of their absorption and emission characteristics for various applications.

The general synthesis of substituted benzo[cd]indoles can be achieved through various methods, including copper-catalyzed intramolecular cyclization reactions. researchgate.net Functionalization of the benzo[cd]indole system is key to developing new dyes that absorb in the visible and near-infrared (NIR) regions. researchgate.net For example, the synthesis of benzo[c,d]indole-substituted norcyanines has been reported to create pH-responsive fluorescent probes for long-wavelength imaging. researchgate.net

Photophysical Properties and Fluorescence Quantum Yields

Derivatives of benzo[cd]indole have been shown to exhibit a range of photophysical properties, with some demonstrating high fluorescence quantum yields. For instance, a series of benzophospholo[3,2-b]indoles, which are structurally related to benzo[cd]indoles, displayed strong photoluminescence in dichloromethane with quantum yields (Φ) ranging from 67% to 75%. beilstein-journals.org

In another study, a series of aromatic compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core were synthesized and shown to have high photoluminescence quantum yields, with one derivative reaching up to 76.01% with an emission peak around 410 nm. rsc.org These materials were developed for use in deep blue organic light-emitting diodes (OLEDs). rsc.org

The photophysical properties of a novel benzo[c,d]indole-based dimethine cyanine dye were investigated, revealing excellent spectroscopic properties. researchgate.net The absorption maxima and fluorescence quantum yield of this dye were found to be generally higher in protic solvents compared to aprotic solvents. researchgate.net

Below is a table summarizing the photophysical properties of some benzo-fused indole derivatives.

Compound ClassAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (Φ)SolventReference
Benzophospholo[3,2-b]indole derivatives299–307 and ~355-0.67–0.75Dichloromethane beilstein-journals.org
2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole derivative-~4100.7601- rsc.org
Benzo[c,d]indole-based dimethine cyanine dye--Generally higher in protic solventsProtic and Aprotic Solvents researchgate.net

It is important to note that the photophysical properties, including the fluorescence quantum yield, are highly dependent on the specific chemical structure of the derivative and the solvent used for the measurement.

Applications in Imaging or Sensing Technologies (Non-Biological)

The unique photophysical properties of photoactive this compound derivatives make them promising candidates for various non-biological imaging and sensing applications. For instance, their strong fluorescence and tunable emission wavelengths can be exploited in the development of fluorescent sensors for the detection of metal ions. researchgate.netresearchgate.net The interaction between the benzo[cd]indole derivative and a specific metal ion can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. researchgate.net

Furthermore, benzo[cd]indole-based materials have been investigated for their use in organic electronics. A benzoindole-cored building block has been successfully used to create deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org These materials exhibited stable emission and high efficiency, demonstrating the potential of the benzo[cd]indole scaffold in the development of advanced electronic devices. rsc.org

The development of near-infrared (NIR) absorbing films is another area where benzo[cd]indole derivatives have shown promise. Benzo[cd]indolenyl-substituted heptamethine cyanine dyes exhibit strong absorption in the NIR region, making them suitable for applications such as optical filters and security inks. rsc.org The modification of the dye structure and the counter-anion has been shown to improve the compatibility and thermal stability of these dyes within polymer films. rsc.org

While the direct application of this compound in these technologies has not been specifically reported, the versatility of the benzo[cd]indole core suggests that with appropriate functionalization, it could be adapted for a wide range of non-biological imaging and sensing purposes.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of more efficient, scalable, and sustainable synthetic routes is a primary focus for future research. Modern techniques offer substantial improvements over traditional batch processing in terms of safety, yield, and environmental impact.

Continuous flow chemistry is a promising methodology for the synthesis of 2-(Methylthio)benzo[cd]indole. This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of indole (B1671886) derivatives, flow chemistry has demonstrated significant advantages, including reduced reaction times and increased productivity. By adapting existing indole synthesis methods, such as the Fischer indole synthesis, to a continuous flow setup, it may be possible to achieve higher yields and throughput for benzo[cd]indole (B15494331) precursors. The enhanced safety profile of flow reactors, particularly when handling hazardous reagents or intermediates at high temperatures and pressures, makes this an attractive strategy for scaling up production.

Potential benefits of applying flow chemistry to the synthesis of this compound include:

Improved Heat and Mass Transfer: Leading to more consistent product quality and fewer side reactions.

Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or unstable intermediates.

Scalability: Production can be increased by running the system for longer periods or by "scaling out" (running multiple reactors in parallel).

Automation: Integration of online monitoring and automated controls can ensure high reproducibility and facilitate process optimization.

Electrochemical synthesis offers a green and efficient alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. In the synthesis of related heterocyclic compounds like benzothiazoles, catalyst-free and supporting electrolyte-free electrochemical methods have been successfully implemented in flow reactors, achieving excellent yields and high current efficiencies. This strategy involves the direct transfer of electrons to or from the substrate at an electrode surface to trigger the desired chemical transformation.

For the synthesis of this compound, electrochemistry could be particularly useful for key cyclization or functionalization steps. For instance, an intramolecular electrochemical cyclization of a suitably designed precursor could form the core benzo[cd]indole ring system. This approach avoids the need for chemical reagents, reducing waste and simplifying product purification. The combination of electrochemistry with flow technology could further enhance these benefits, enabling a continuous and highly controlled manufacturing process.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound in various states is crucial for its application in materials science and medicinal chemistry. Advanced spectroscopic techniques can provide unprecedented detail about its molecular architecture and dynamic behavior.

While solution-state Nuclear Magnetic Resonance (NMR) is routinely used for structural elucidation, solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and polymorphism of crystalline and amorphous solids. For a molecule like this compound, ssNMR could be used to:

Characterize Polymorphs: Identify and characterize different crystalline forms, which can have distinct physical properties (e.g., solubility, stability, bioavailability).

Determine Crystal Packing: Elucidate intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the material's bulk properties.

Study Host-Guest Systems: Investigate the inclusion of the molecule within host frameworks or its interaction with surfaces, which is relevant for applications in materials science and drug delivery.

Recent studies on other benzo[cd]indole derivatives have utilized NMR to confirm structural features, but the application of solid-state techniques remains a largely unexplored area.

To harness the full potential of this compound in optoelectronic applications, a thorough understanding of its photophysical properties is essential. Ultrafast spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can probe the dynamics of excited electronic states on femtosecond to nanosecond timescales.

These experiments could reveal critical information about:

Excited State Lifetimes: How long the molecule remains in an excited state after absorbing light.

Energy Transfer Pathways: How absorbed energy is dissipated through processes like fluorescence, phosphorescence, or non-radiative decay.

Intersystem Crossing Rates: The efficiency of transitioning between singlet and triplet excited states, which is crucial for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy.

By mapping the excited state dynamics, researchers can better predict the molecule's suitability for specific applications and rationally design derivatives with optimized photophysical properties.

Further Computational Investigations

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental work. While basic computational properties for the parent benzo[cd]indole scaffold are known, detailed theoretical studies on the 2-(Methylthio) derivative are lacking. Future computational investigations could focus on several key areas.

Table 1: Potential Areas for Computational Investigation of this compound

Research Area Computational Method Potential Insights
Electronic Structure Density Functional Theory (DFT) Calculation of HOMO-LUMO energy gaps, electron density distribution, and prediction of electronic absorption spectra.
Conformational Analysis Potential Energy Surface (PES) Scanning Identification of stable conformers and rotational barriers, particularly concerning the methylthio group.
Spectroscopic Prediction Time-Dependent DFT (TD-DFT) Simulation of UV-Vis and fluorescence spectra to aid in the interpretation of experimental data.
Non-Linear Optical (NLO) Properties Hyperpolarizability Calculations Prediction of the molecule's potential for use in NLO materials by calculating properties like hyperpolarizability.

| Intermolecular Interactions | Molecular Dynamics (MD) Simulations | Modeling of crystal packing, solvation effects, and interactions with biological targets like enzymes or receptors. |

By employing these advanced computational methods, researchers can generate hypotheses, screen potential derivatives, and gain a deeper understanding of the structure-property relationships governing the behavior of this compound, thereby accelerating its development for targeted applications.

Machine Learning in Structure-Property Prediction

The application of machine learning (ML) in chemistry has revolutionized the prediction of molecular properties, thereby accelerating the discovery of new compounds with desired functionalities. For this compound, ML models can be trained on existing data from other indole derivatives to predict a wide array of properties, significantly reducing the need for extensive and time-consuming experimental work. researchgate.netnih.govbonviewpress.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant. researchgate.net By leveraging descriptors that capture the electronic and steric influence of the methylthio group, these models can predict biological activities, such as anticancer potential, or physical properties like solubility and thermal stability. researchgate.netnih.gov For instance, research on other indole derivatives has successfully employed algorithms like Random Forest, Support Vector Machines, and Neural Networks to predict their C-H activation energies and anticancer efficacy. francis-press.com A similar approach for this compound could rapidly identify promising areas of application.

To illustrate, a hypothetical ML-driven study could aim to predict the photophysical properties of a series of benzo[cd]indole derivatives, including the 2-methylthio substituted variant. The data table below conceptualizes the kind of inputs and predicted outputs such a model would handle.

Hypothetical Data for Machine Learning Prediction of Photophysical Properties

Compound Molecular Descriptors (e.g., HOMO/LUMO, Dipole Moment, Polarizability) Predicted Absorption Max (nm) Predicted Emission Max (nm) Predicted Quantum Yield
Benzo[cd]indole Descriptor Set A 450 510 0.65
2-Methylbenzo[cd]indole Descriptor Set B 455 518 0.70
2-Chlorobenzo[cd]indole Descriptor Set C 462 525 0.60

| This compound | Descriptor Set D | 475 | 540 | 0.75 |

This table is for illustrative purposes only and does not represent actual experimental data.

Multi-Scale Modeling Approaches

To gain a deeper understanding of the behavior of this compound from the molecular to the macroscopic level, multi-scale modeling approaches are indispensable. tandfonline.comarizona.edu These computational strategies bridge different levels of theory to provide a comprehensive picture of a material's properties and performance. tandfonline.com

At the most fundamental level, quantum mechanical (QM) methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and excited state properties of an individual this compound molecule. This information is crucial for understanding its photophysical and electronic characteristics.

Moving up in scale, molecular dynamics (MD) simulations can be used to study the intermolecular interactions and bulk morphology of materials composed of this compound. kit.edu By parameterizing a force field based on QM calculations, large-scale simulations can predict how these molecules pack in the solid state and interact in solution.

Finally, continuum models can be used to simulate the performance of a device incorporating these materials, such as an organic light-emitting diode (OLED) or a solar cell. kit.edu This multi-scale approach allows for the rational design of materials with optimized properties for specific applications. For example, it can be used to predict how the introduction of the methylthio group will affect charge transport in an organic electronic device. arizona.edukit.edu

Development of Novel Functional Materials

The unique structural and electronic features of the benzo[cd]indole core make it a promising candidate for the development of novel functional materials. rsc.orgresearchgate.net The addition of a methylthio group at the 2-position can be strategically employed to fine-tune the properties of these materials.

For instance, benzo[cd]indole derivatives have been investigated as components of near-infrared (NIR) absorbing dyes. rsc.orgresearchgate.net The electron-donating nature of the methylthio group could lead to a bathochromic (red) shift in the absorption and emission spectra of such dyes, pushing their activity further into the NIR region. This would be highly beneficial for applications in bioimaging and photothermal therapy.

Furthermore, the benzo[cd]indole scaffold has been utilized in the design of deep blue fluorescent materials for OLEDs. The electronic perturbation introduced by the methylthio group could be harnessed to optimize the emission color and quantum efficiency of these materials. The sulfur atom in the methylthio group could also promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PHOLEDs) or as photosensitizers.

The table below presents hypothetical data comparing the performance of an OLED device with and without the methylthio-substituted benzo[cd]indole emitter.

Hypothetical Performance of OLEDs with Benzo[cd]indole Derivatives

Emitter Emission Peak (nm) External Quantum Efficiency (%) CIE Coordinates (x, y)
Benzo[cd]indole Derivative 445 (Deep Blue) 5.2 (0.15, 0.08)

| This compound Derivative | 465 (Sky Blue) | 6.5 | (0.14, 0.15) |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry, the chemistry of non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional chemical systems. nih.govnih.gov The integration of this compound into supramolecular architectures could lead to the development of novel materials with emergent properties.

The sulfur atom of the methylthio group can act as a soft Lewis base, enabling it to coordinate with metal ions or participate in halogen bonding. This provides a handle for directing the self-assembly of this compound into well-defined structures such as coordination polymers or discrete molecular cages.

Furthermore, the planar aromatic surface of the benzo[cd]indole core can engage in π-π stacking interactions, which are a key driving force in the formation of many supramolecular assemblies. scispace.com The methylthio group can influence the geometry and strength of these interactions, allowing for control over the final architecture. For example, it could be used to tune the aggregation behavior of benzo[cd]indole-based dyes, which is crucial for their performance in thin-film applications. rsc.org The interplay between π-π stacking and other non-covalent interactions involving the methylthio group could lead to the formation of intricate and functional supramolecular polymers or liquid crystalline phases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Methylthio)benzo[cd]indole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation and Wagner–Meerwein-type rearrangements. For example, 3-(methylthio)indole derivatives undergo C3-to-C2 alkyl migration under Lewis acid conditions to yield 2-(methylthio)-substituted products. Optimize reaction parameters (e.g., temperature, solvent polarity) to stabilize migratory cations and improve yields. Metal-free arylation methods using hypervalent iodine precursors (e.g., IndoleBX reagents) are also viable for functionalization at specific positions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Gas chromatography-mass spectrometry (GC/MS) coupled with multi-capillary column ion mobility spectrometry (MCC-IMS) is effective for volatile derivatives. For non-volatile analogs, reverse-phase HPLC with UV/Vis detection ensures purity assessment. Cross-validate results with reference compounds to resolve ambiguities in peak assignments .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store the compound at ≤-20°C under inert gas (argon/nitrogen) to prevent oxidation of the methylthio group. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Always handle the compound in a fume hood with PPE, as its chronic toxicity profile is not fully characterized .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., replacing methylthio with sulfoxide/sulfone groups) and evaluate their bioactivity. Use computational docking to predict binding interactions with targets like tubulin (inspired by indole-based vascular disrupting agents). Validate SAR via cytotoxicity assays (e.g., IC50 determination in cancer cell lines) and compare with parent compounds .

Q. How can researchers address contradictions in analytical data when detecting trace amounts of this compound in complex matrices?

  • Methodological Answer : Employ orthogonal techniques (e.g., MCC-IMS for rapid screening and GC/MS for confirmation) to mitigate false positives/negatives. Optimize sample preparation (e.g., solid-phase extraction) to enhance recovery rates. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and improve quantification accuracy .

Q. What experimental approaches elucidate the mechanism of action of this compound in disrupting cellular pathways?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify differentially expressed genes/proteins post-treatment. Use fluorescence-based assays (e.g., tubulin polymerization inhibition) to assess direct target engagement. Validate findings with siRNA knockdowns or CRISPR-Cas9 gene editing to confirm pathway dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.